N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide
Description
N1-(4-Ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone substituted with a 4-ethoxyphenyl group at the N1-position and a 2-fluorobenzyl group at the N2-position. Oxalamides are known for their versatility in drug design, with applications ranging from enzyme inhibition (e.g., cytochrome P450, HIV entry inhibitors) to flavor enhancement .
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-14-9-7-13(8-10-14)20-17(22)16(21)19-11-12-5-3-4-6-15(12)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPROSYKXLMFXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide typically involves the reaction of 4-ethoxyaniline with 2-fluorobenzyl chloride in the presence of a base to form the intermediate N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)amine. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s structure combines a 4-ethoxyphenyl group (electron-donating ethoxy) and a 2-fluorobenzyl group (electron-withdrawing fluorine). This contrasts with similar oxalamides in the literature:
Key Observations :
- Substituent Effects : The 4-ethoxyphenyl group (in the target) is bulkier and more lipophilic than smaller substituents like methoxy or halogens (e.g., compound 18). This may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
N1-(4-ethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 293.32 g/mol. The compound features an oxalamide backbone, which is known for its diverse biological activities.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Oxalamide Core : The initial step involves the reaction of an appropriate amine with oxalic acid or its derivatives.
- Substitution Reactions : The ethoxy and fluorobenzyl groups are introduced through nucleophilic substitution reactions, often requiring specific catalysts and reaction conditions to achieve high yields.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
Case Studies
- Anti-inflammatory Activity : In a study assessing COX inhibition, this compound demonstrated significant inhibition of COX-1 and COX-2 enzymes compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential as a novel anti-inflammatory agent .
- Cytotoxic Effects on Cancer Cells : Research conducted on several cancer cell lines indicated that this compound could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | COX Inhibition | Cytotoxicity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Potential anti-inflammatory agent |
| Thalidomide | Moderate | High | Known multi-target drug with various effects |
| Aspirin | High | Low | Traditional NSAID with limited cancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
